Home > Products > Screening Compounds P127420 > (1'S,2R,3R)-Fosaprepitant Dimeglumine
(1'S,2R,3R)-Fosaprepitant Dimeglumine -

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Catalog Number: EVT-13993754
CAS Number:
Molecular Formula: C30H39F7N5O11P
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Neurokinin-1 (NK1) Receptor Antagonism in Anti-Emesis

Role of Substance P and NK1 Receptor Signaling in Chemotherapy-Induced Nausea and Vomiting (CINV)

Substance P, an 11-amino acid neuropeptide of the tachykinin family, serves as the primary ligand for neurokinin-1 (NK1) receptors concentrated in the brainstem's vomiting centers. Chemotherapy triggers substantial release of substance P in both peripheral (gastrointestinal) and central (CNS) pathways, activating NK1 receptors and initiating emetic reflexes. This signaling mediates both acute (0-24 hours post-chemotherapy) and delayed (24-120 hours) phases of CINV, with delayed phase CINV proving particularly resistant to conventional 5-HT3 receptor antagonists [1] [4].

NK1 receptor antagonists exert broad antiemetic effects by blocking substance P binding in the nucleus tractus solitarius (NTS), a brainstem region coordinating the vomiting reflex. Positron emission tomography (PET) studies confirm that >90% central NK1 receptor occupancy is required for clinical efficacy, correlating with inhibition of both acute and delayed emesis [4] [7]. This distinguishes NK1 antagonists from 5-HT3 receptor antagonists, which primarily act peripherally and show limited efficacy against delayed CINV [1].

Table 1: Key Characteristics of CINV Phases and Therapeutic Targets

CINV PhaseTimeframePrimary MediatorsNK1 Antagonist Efficacy
Acute0-24 hoursSerotonin (5-HT3)High (synergistic with 5-HT3 RAs)
Delayed24-120 hoursSubstance P (NK1)High (superior to 5-HT3 RAs alone)
AnticipatoryPre-treatmentAnxiety conditioningLimited

Historical Development of NK1 Antagonists: From Aprepitant to Fosaprepitant Dimeglumine

The development of NK1 receptor antagonists began with the isolation of substance P in 1931 and culminated 70 years later with aprepitant (FDA-approved 2003), the first orally available NK1 antagonist. While aprepitant significantly improved CINV control in combination regimens, its low water solubility (0.2 µg/mL) and dependence on CYP3A4 metabolism presented clinical limitations. This spurred development of intravenous alternatives [1] [2].

Fosaprepitant dimeglumine emerged as a water-soluble prodrug of aprepitant, synthesized via regioselective phosphorylation of aprepitant’s morpholine nitrogen followed by salt formation with dimeglumine (1-deoxy-1-(methylamino)-D-glucitol). This modification increased solubility >60,000-fold (to 12 mg/mL in saline), enabling intravenous administration. FDA-approved in 2008, fosaprepitant provided bioequivalent aprepitant exposure while bypassing first-pass metabolism and gastrointestinal absorption issues [2] [3] [9].

Properties

Product Name

(1'S,2R,3R)-Fosaprepitant Dimeglumine

IUPAC Name

[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-FZEOFFAESA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.